methyl 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate
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Overview
Description
Methyl 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate typically involves a multi-step process. One common method starts with the reaction of salicylaldehyde with an α,β-unsaturated carbonyl compound to form the chromene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chromene ring into more oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups using hydrogenation.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromone derivatives, while substitution reactions can produce a variety of amino or thiol-substituted chromenes.
Scientific Research Applications
Methyl 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of methyl 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of key signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Uniqueness
Methyl 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. Its combination of amino and chloro groups makes it particularly versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C11H12ClNO3 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
methyl 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c1-15-11(14)7-5-8(12)9(13)6-3-2-4-16-10(6)7/h5H,2-4,13H2,1H3 |
InChI Key |
CLGRRGRIKFRYRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C2=C1OCCC2)N)Cl |
Origin of Product |
United States |
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